(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione
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Overview
Description
(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione is a complex organic compound characterized by its unique structural features This compound contains both bromine and fluorine atoms attached to phenyl rings, which are further connected to a hexahydropyrrolo[3,4-a]pyrrolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydropyrrolo[3,4-a]pyrrolizine core, followed by the introduction of the bromophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the production of polymers and pharmaceuticals.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione stands out due to its complex structure, which combines multiple functional groups and stereochemical features. This complexity enhances its reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C21H18BrFN2O2 |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizine-1,3-dione |
InChI |
InChI=1S/C21H18BrFN2O2/c22-13-5-3-12(4-6-13)19-18-17(16-2-1-11-24(16)19)20(26)25(21(18)27)15-9-7-14(23)8-10-15/h3-10,16-19H,1-2,11H2/t16?,17-,18-,19+/m0/s1 |
InChI Key |
PBDKIJISGUZBQN-HRVKUGKESA-N |
Isomeric SMILES |
C1CC2[C@H]3[C@@H]([C@H](N2C1)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC2C3C(C(N2C1)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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